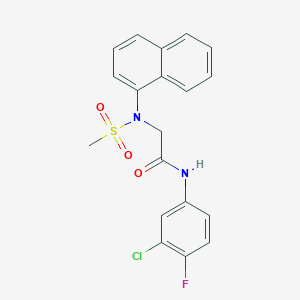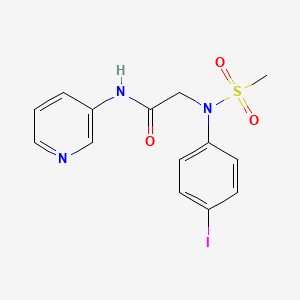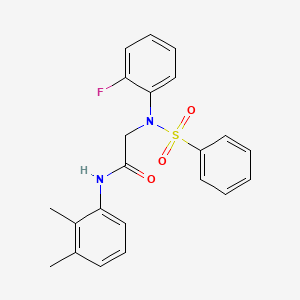![molecular formula C18H18Cl2N2O3S B3544249 4-chloro-N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3544249.png)
4-chloro-N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
説明
4-chloro-N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, also known as CP-544326, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety disorders. CP-544326 is a highly potent and selective inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft.
作用機序
4-chloro-N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide binds to the serotonin transporter (SERT) and inhibits the reuptake of serotonin from the synaptic cleft. This leads to an increase in serotonin concentration in the synaptic cleft, which can lead to an improvement in mood and a reduction in anxiety. This compound is highly selective for SERT and does not interact with other neurotransmitter transporters, such as the dopamine transporter (DAT) or the norepinephrine transporter (NET).
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of serotonin in the synaptic cleft, which can lead to an improvement in mood and a reduction in anxiety. This compound has also been shown to have analgesic properties, which may be due to its ability to inhibit the reuptake of serotonin in the spinal cord. Additionally, this compound has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the release of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 4-chloro-N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide in lab experiments is its high potency and selectivity for SERT. This allows researchers to study the effects of inhibiting SERT without affecting other neurotransmitter transporters. However, one limitation of using this compound is its high cost, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on 4-chloro-N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide. One area of research is the potential use of this compound in the treatment of addiction. This compound has been shown to reduce the self-administration of cocaine in rats, suggesting that it may be effective in reducing drug-seeking behavior in humans. Another area of research is the potential use of this compound in the treatment of pain. This compound has been shown to have analgesic properties in animal models, and further research is needed to determine its potential use in humans. Finally, further research is needed to understand the long-term effects of this compound on the brain and other organs.
科学的研究の応用
4-chloro-N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to be a highly potent and selective inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. This compound has been investigated for its potential use in the treatment of depression, anxiety disorders, and other psychiatric disorders. It has also been studied for its potential use in the treatment of pain and addiction.
特性
IUPAC Name |
4-chloro-N-(3-chlorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c19-14-6-8-17(9-7-14)26(24,25)22(16-5-3-4-15(20)12-16)13-18(23)21-10-1-2-11-21/h3-9,12H,1-2,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLCNFVESHCQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-cyclohexylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B3544177.png)
![3-{[4-bromo-3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3544183.png)


![N,N-dimethyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B3544211.png)


![3-iodo-N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3544227.png)
![N-{[(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B3544239.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-methoxy-5-methylphenyl)glycinamide](/img/structure/B3544251.png)
![N-isopropyl-2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzamide](/img/structure/B3544262.png)
![3-[(6-methoxy-1H-benzimidazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone](/img/structure/B3544267.png)